2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL acetate
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Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL acetate is an organic compound that features a boron-containing dioxaborolane ring attached to a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL acetate typically involves the reaction of pyridine derivatives with boronic acid or boronate esters. One common method involves the use of pinacolborane (HBpin) in the presence of a palladium catalyst to form the desired boronate ester . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL acetate undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds across carbon-carbon multiple bonds.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Copper Catalysts: Employed in certain coupling reactions.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and toluene are commonly used.
Bases: Potassium carbonate (K2CO3) and sodium hydroxide (NaOH) are frequently used to facilitate reactions.
Major Products Formed
The major products formed from these reactions include various boronate esters and boronic acids, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL acetate involves its ability to form stable boron-oxygen and boron-carbon bonds. These interactions are crucial in various catalytic processes and organic transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in the formation of complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A fluorinated analogue with similar reactivity.
Bis(pinacolato)diboron: A widely used boron reagent in organic synthesis.
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL acetate is unique due to its combination of a pyridine ring and a boronate ester, which provides distinct reactivity and stability. This makes it a valuable tool in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C13H18BNO4 |
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Molecular Weight |
263.10 g/mol |
IUPAC Name |
[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl] acetate |
InChI |
InChI=1S/C13H18BNO4/c1-9(16)17-10-6-7-15-11(8-10)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
InChI Key |
NGTMEYZFLJMUQY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)OC(=O)C |
Origin of Product |
United States |
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